![molecular formula C13H11N3O3 B13754314 4-Pyridinecarboxamide,n-[2-[(hydroxyamino)carbonyl]phenyl]-](/img/structure/B13754314.png)
4-Pyridinecarboxamide,n-[2-[(hydroxyamino)carbonyl]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyridinecarboxamide,N-[2-[(hydroxyamino)carbonyl]phenyl]-(9CI) is a complex organic compound that features a pyridine ring and a carboxamide group. This compound is known for its unique chemical structure, which includes a hydroxylamine group and a phenyl ring. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxamide,N-[2-[(hydroxyamino)carbonyl]phenyl]-(9CI) typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and an aldehyde.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the pyridine derivative with an amine in the presence of a coupling agent such as carbodiimide.
Addition of the Hydroxylamine Group: The hydroxylamine group can be added through the reaction of the carboxamide derivative with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate.
Attachment of the Phenyl Ring: The phenyl ring can be attached through a nucleophilic aromatic substitution reaction, where the hydroxylamine derivative reacts with a halogenated benzene compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pyridinecarboxamide,N-[2-[(hydroxyamino)carbonyl]phenyl]-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents such as nitro or halogen groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated benzene compounds, nitrobenzene, and other electrophilic reagents.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
4-Pyridinecarboxamide,N-[2-[(hydroxyamino)carbonyl]phenyl]-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Pyridinecarboxamide,N-[2-[(hydroxyamino)carbonyl]phenyl]-(9CI) involves its interaction with various molecular targets and pathways. The hydroxylamine group can form hydrogen bonds with biomolecules, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isonicotinamide: Similar structure but lacks the hydroxylamine group.
Nicotinamide: Similar structure but lacks the phenyl ring.
Picolinamide: Similar structure but has a different position of the carboxamide group on the pyridine ring.
Uniqueness
4-Pyridinecarboxamide,N-[2-[(hydroxyamino)carbonyl]phenyl]-(9CI) is unique due to the presence of both the hydroxylamine group and the phenyl ring, which confer distinct chemical properties and potential biological activities.
Propriétés
Formule moléculaire |
C13H11N3O3 |
|---|---|
Poids moléculaire |
257.24 g/mol |
Nom IUPAC |
N-[2-(hydroxycarbamoyl)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H11N3O3/c17-12(9-5-7-14-8-6-9)15-11-4-2-1-3-10(11)13(18)16-19/h1-8,19H,(H,15,17)(H,16,18) |
Clé InChI |
HKSFXYVEBKVOKY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NO)NC(=O)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



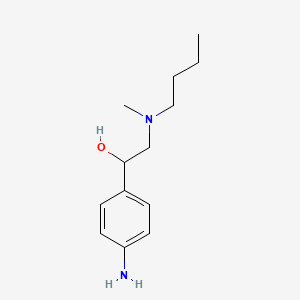
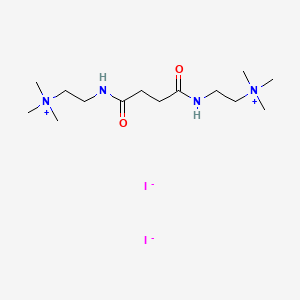
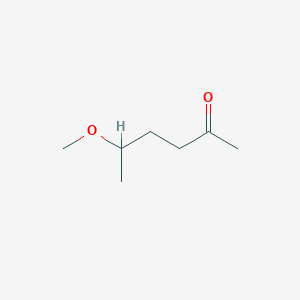
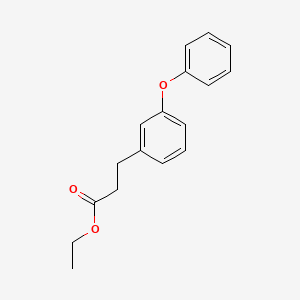
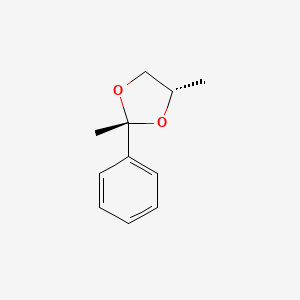
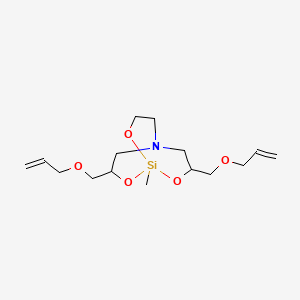

![(S)-1-[4-(1-Hydroxymethylpropylamino)phenyl]ethanone](/img/structure/B13754288.png)





